molecular formula C12H32CaO19 B7945280 Calium-D-galactonate pentahydrate

Calium-D-galactonate pentahydrate

Cat. No.: B7945280
M. Wt: 520.45 g/mol
InChI Key: GBYWVMUWGXQZBD-TYCUOJIBSA-L
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Description

Calcium D-galactonate pentahydrate (C₁₂H₂₂CaO₁₄·5H₂O, molecular weight ~520.45 g/mol) is a calcium salt of D-galactonic acid, a sugar acid derived from the oxidation of D-galactose. Its structure comprises two D-galactonate anions (C₆H₁₁O₇⁻) coordinated with a calcium cation (Ca²⁺) and five water molecules of crystallization .

Properties

IUPAC Name

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYWVMUWGXQZBD-TYCUOJIBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32CaO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium-D-galactonate pentahydrate can be synthesized from D-galactose through a series of chemical reactions. One efficient procedure involves the reaction of D-lyxose with cyanide to form epimeric nitriles, which are then hydrolyzed to produce epimeric aldonic acids. These acids are converted to their calcium salts, and the calcium D-galactonate pentahydrate is separated and crystallized .

Industrial Production Methods

In industrial settings, the production of calcium-D-galactonate pentahydrate typically involves the neutralization of D-galactonic acid with calcium carbonate or calcium hydroxide. The resulting solution is then crystallized to obtain the pentahydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions

Calcium-D-galactonate pentahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form D-galactaric acid.

    Reduction: Reduction reactions can convert it back to D-galactose.

    Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions include D-galactaric acid from oxidation and D-galactose from reduction. Substitution reactions can yield various metal galactonates depending on the substituting metal ion.

Scientific Research Applications

Calcium-D-galactonate pentahydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium-D-galactonate pentahydrate involves its dissociation in aqueous environments to release calcium ions and D-galactonate. The calcium ions play essential roles in various physiological processes, including bone formation, muscle contraction, and nerve function. The D-galactonate acts as a chelating agent, enhancing the bioavailability of calcium .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key similarities and differences between calcium D-galactonate pentahydrate and structurally or functionally related compounds:

Table 1: Comparative Analysis of Calcium D-Galactonate Pentahydrate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Hydration State Solubility (Water, 25°C) Key Applications Safety Notes
Calcium D-galactonate pentahydrate C₁₂H₂₂CaO₁₄·5H₂O ~520.45 Pentahydrate Not reported Biochemical research, calcium delivery Limited toxicological data
Calcium L-lactate pentahydrate C₆H₁₀CaO₆·5H₂O 308.30 Pentahydrate 90 g/L Food additive, pharmaceuticals Well-characterized; low toxicity
Calcium D-glycerate dihydrate C₃H₆O₄·0.5Ca·2H₂O ~167.15 (anhydrous) Dihydrate Not reported Industrial synthesis, chelating agent Toxicological data incomplete
α-D-Galactose-1-phosphate dipotassium salt pentahydrate C₆H₁₃K₂O₉P·5H₂O 376.38 Pentahydrate Highly soluble Glycoscience, enzymatic assays Requires controlled storage
D-(+)-Raffinose pentahydrate C₁₈H₄₂O₁₆·5H₂O 594.52 Pentahydrate 260 g/L Anti-oxidant studies, α-galactosidase assays Low toxicity; plant-derived

Key Comparisons

Structural and Hydration Differences Calcium D-galactonate pentahydrate and calcium L-lactate pentahydrate both feature a pentahydrate structure but differ in their anion composition. The larger D-galactonate anion contributes to a higher molecular weight (~520 vs. Calcium D-glycerate dihydrate shares a calcium-sugar acid structure but has fewer water molecules (dihydrate vs. pentahydrate), which may influence stability and reactivity .

Functional and Application Contrasts

  • Biochemical Utility : α-D-Galactose-1-phosphate dipotassium salt pentahydrate is specialized for glycoscience due to its phosphate group and potassium ions, enabling roles in phosphorylation studies. In contrast, calcium D-galactonate lacks phosphate functionality, limiting its use in similar pathways .
  • Industrial vs. Research Use : Calcium L-lactate is widely used in food and pharmaceuticals for its solubility and safety, whereas calcium D-galactonate remains primarily a research compound due to uncharacterized applications .

Safety and Handling Both calcium D-galactonate pentahydrate and calcium D-glycerate dihydrate lack comprehensive toxicological profiles, necessitating precautions during handling. In contrast, calcium L-lactate and D-(+)-raffinose pentahydrate have established safety protocols .

Analytical Characterization

  • Solid-state NMR (SSNMR) studies on related pentahydrates (e.g., CEZ-Na) reveal distinct chemical shifts for carbonyl and β-lactam groups, suggesting hydration state significantly impacts spectral profiles. This methodology could extend to calcium D-galactonate for structural validation .

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